molecular formula C12H11FN2 B6143345 (4-fluorophenyl)(pyridin-2-yl)methanamine CAS No. 724438-47-5

(4-fluorophenyl)(pyridin-2-yl)methanamine

Cat. No.: B6143345
CAS No.: 724438-47-5
M. Wt: 202.23 g/mol
InChI Key: ZGFGIMCENHJDFB-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)(pyridin-2-yl)methanamine: is a chemical compound characterized by its unique structure, which includes a fluorophenyl group attached to a pyridin-2-yl group via a methanamine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-fluorophenyl)(pyridin-2-yl)methanamine typically involves the following steps:

  • Bromination: The starting material, 4-fluorobenzaldehyde, undergoes bromination to introduce a bromine atom at the para position.

  • Formation of Schiff Base: The brominated compound is then reacted with pyridin-2-ylmethanamine to form an imine (Schiff base).

  • Reduction: The Schiff base is reduced using a suitable reducing agent, such as sodium borohydride, to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.

Chemical Reactions Analysis

(4-Fluorophenyl)(pyridin-2-yl)methanamine: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to obtain different reduced forms of the compound.

  • Substitution: Substitution reactions can occur at the fluorophenyl or pyridin-2-yl groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Sodium borohydride and lithium aluminum hydride are frequently used as reducing agents.

  • Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxo derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Derivatives with different substituents on the fluorophenyl or pyridin-2-yl groups.

Scientific Research Applications

(4-Fluorophenyl)(pyridin-2-yl)methanamine: has several scientific research applications, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (4-fluorophenyl)(pyridin-2-yl)methanamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism of action depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(4-Fluorophenyl)(pyridin-2-yl)methanamine: can be compared with other similar compounds, such as:

  • (4-Fluorophenyl)(pyridin-4-yl)methanamine: Similar structure but with a different position of the pyridinyl group.

  • (3-Fluorophenyl)(pyridin-2-yl)methanamine: Similar structure but with a different position of the fluorophenyl group.

Uniqueness: The uniqueness of this compound lies in its specific arrangement of functional groups, which can lead to distinct chemical and biological properties compared to similar compounds.

Biological Activity

The compound (4-fluorophenyl)(pyridin-2-yl)methanamine is a derivative of phenyl and pyridine that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Chemical Structure : The compound consists of a 4-fluorophenyl group attached to a pyridin-2-yl methanamine moiety. The presence of the fluorine atom enhances its lipophilicity and may influence its interaction with biological targets.

Molecular Formula : C11_{11}H11_{11}FN\

Molecular Weight : 192.21 g/mol

Antimicrobial Activity

Recent studies have indicated that derivatives of pyridin-2-ylmethanamine exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown promising results against various bacterial strains, including Mycobacterium tuberculosis. In particular, the incorporation of a fluorine atom at the para position (as in our compound) has been linked to enhanced potency in both MABA (Microplate Alamar Blue Assay) and LORA (Low Oxygen Recovery Assay) assays, suggesting improved efficacy against resistant strains .

Monoamine Oxidase Inhibition

Monoamine oxidase (MAO) inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's. Compounds structurally related to this compound have been evaluated for their MAO inhibitory activities. For example, certain derivatives showed IC50_{50} values as low as 0.013 µM for MAO-B inhibition, indicating a strong potential for neuroprotective effects . The presence of the fluorine substituent may enhance binding affinity due to electronic effects.

Cytotoxicity Studies

Cytotoxicity assessments using healthy fibroblast cell lines (L929) revealed that some derivatives were less toxic compared to others, with IC50_{50} values indicating a safe therapeutic window. Specifically, one derivative exhibited no cytotoxic effects at concentrations up to 100 µM, highlighting the importance of structural modifications in reducing toxicity while maintaining efficacy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural features. A comprehensive SAR analysis has been conducted on similar compounds, revealing key insights:

Substituent PositionEffect on Activity
Para FluorineIncreased potency in antimicrobial assays
Ortho SubstituentsGenerally reduced activity due to steric hindrance
Alkyl/Alkenyl GroupsRetain good anti-mycobacterial activities with minimal substitutions

These findings suggest that small substituents at specific positions can enhance biological activity while larger groups may hinder it due to steric effects .

Study 1: Antimycobacterial Activity

A series of compounds based on the structure of this compound were synthesized and tested for their antimycobacterial activity. The most potent compounds had MICs ranging from 0.2 to 1.5 µg/mL against Mycobacterium strains, demonstrating the potential application of these derivatives in treating tuberculosis .

Study 2: Neuroprotective Potential

In another study focusing on neurodegenerative diseases, derivatives were tested for MAO-B inhibition. The most effective compound demonstrated a selectivity index significantly higher than standard treatments, suggesting a promising candidate for further development in neuroprotective therapies .

Properties

IUPAC Name

(4-fluorophenyl)-pyridin-2-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2/c13-10-6-4-9(5-7-10)12(14)11-3-1-2-8-15-11/h1-8,12H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGFGIMCENHJDFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(C2=CC=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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